molecular formula C24H24N4O4S3 B2372046 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 920353-68-0

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2372046
CAS No.: 920353-68-0
M. Wt: 528.66
InChI Key: FYEBVBGXUXVGFU-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S3 and its molecular weight is 528.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of novel derivatives and analogues of compounds structurally related to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, with notable antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi [Patel, Agravat, & Shaikh, 2011]. Additionally, Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, with considerable antibacterial activity [Patel & Agravat, 2009].

Antituberculosis and Anticancer Activity

Compounds structurally similar have shown potential in antituberculosis and anticancer applications. For example, Badiger and Khazi (2013) synthesized novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, which displayed significant antitubercular activity against Mycobacterium tuberculosis [Badiger & Khazi, 2013]. Additionally, Ding et al. (2012) synthesized novel compounds with imidazo[2,1-b]thiazole scaffolds, exhibiting cytotoxicity against human cancer cell lines [Ding et al., 2012].

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of related compounds have been a significant area of research. For instance, Suresh, Lavanya, and Rao (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, exhibiting good antimicrobial activity [Suresh, Lavanya, & Rao, 2016]. Similarly, Wei et al. (2016) established a scalable and facile process for the synthesis of N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, demonstrating the potential for treatment of central nervous system disorders [Wei et al., 2016].

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S3/c1-32-19-6-7-20-21(14-19)34-24(26-20)28(16-17-4-2-10-25-15-17)23(29)18-8-11-27(12-9-18)35(30,31)22-5-3-13-33-22/h2-7,10,13-15,18H,8-9,11-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEBVBGXUXVGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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